REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:8])[N:7]=1.[CH3:9][NH2:10]>>[CH3:9][NH:10][CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:8])[N:7]=1
|
Name
|
|
Quantity
|
136.8 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1N=NN(N1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred for 16 hours at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed in the reaction and it
|
Type
|
STIRRING
|
Details
|
to continue stirring for another 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
successively azeotroped with THF, triethylamine, methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CNCC=1N=NN(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |